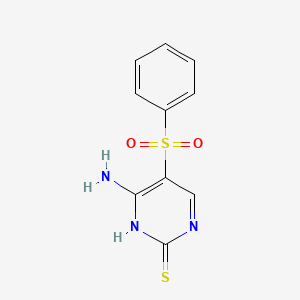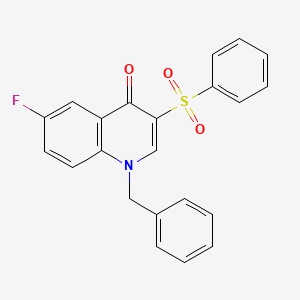
1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, C30H33N4O2F, was described in a study . The compound was obtained via a two-step synthetic scheme involving 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile as a starting compound. This compound underwent substitution with hydroxylamine and subsequent cyclization with 4-methylcyclohexane-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of the similar compound was clarified using NMR and LC/MS, and the molecular and crystalline arrangements were defined with SC-XRD . A Hirshfeld surface analysis was performed for a better understanding of the intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Fluoroquinolone Photosensitization and Antibacterial Properties
Research on fluoroquinolones, a class including compounds similar to 1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, highlights their significant role in addressing bacterial infections due to their unique action mechanism—DNA gyrase inhibition leading to bacterial cell damage. This class's antibacterial efficacy spans a broad spectrum of bacterial infections, with adjustments in the quinoline structure enhancing absorption, half-life, and antibacterial activity breadth (Ferguson, 1995).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to 1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, have been documented for their effectiveness as anticorrosive agents. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. This application underscores the compound's potential in industrial settings where corrosion resistance is critical (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The integration of quinoline derivatives in optoelectronic materials has been a subject of extensive research. These compounds are crucial in developing luminescent small molecules and chelate compounds for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been shown to significantly enhance electroluminescent properties, showcasing their utility in advancing optoelectronic device technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticorrosive Materials and Environmental Applications
Quinoline derivatives are also recognized for their role in environmental science, particularly in the degradation of polyfluoroalkyl chemicals. This application is crucial for understanding and mitigating the environmental impact of persistent organic pollutants. Studies exploring microbial degradation pathways of such chemicals underline the importance of quinoline derivatives in environmental remediation efforts, highlighting their potential in addressing contamination by poly- and perfluoroalkyl substances (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S/c23-17-11-12-20-19(13-17)22(25)21(28(26,27)18-9-5-2-6-10-18)15-24(20)14-16-7-3-1-4-8-16/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMRJYDOVRYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

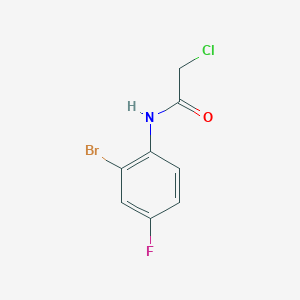
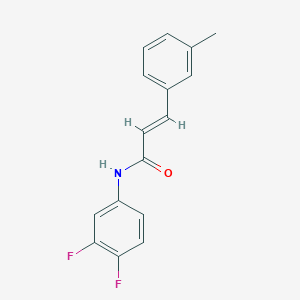
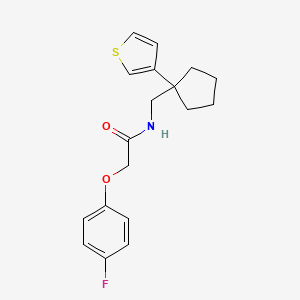
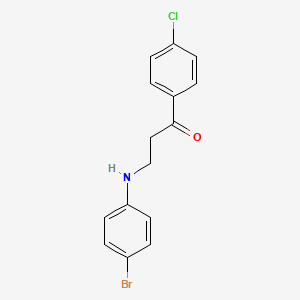
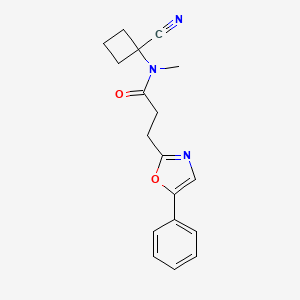
![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)
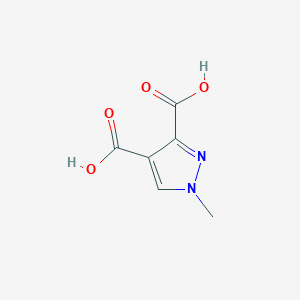
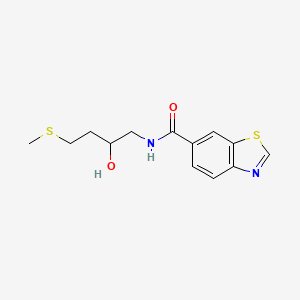
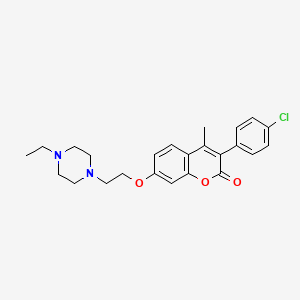
![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)
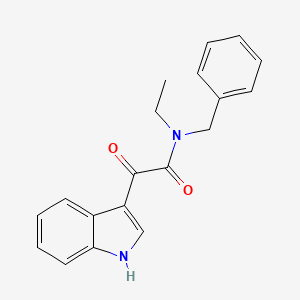
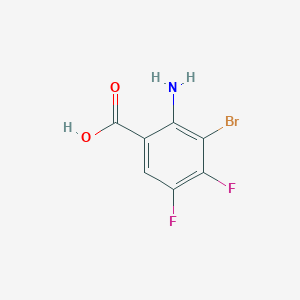
![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)
